2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
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Overview
Description
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzaldehyde core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-chloro-4-hydroxy-5-methoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzoic acid
Reduction: 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzyl alcohol
Substitution: Corresponding amine or thiol derivatives
Scientific Research Applications
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The methoxy group can also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-4-fluorobenzyl bromide
- 2-Chloro-6-fluorobenzyl chloride
Uniqueness
2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of multiple halogen substituents and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C15H11Cl2FO3 |
---|---|
Molecular Weight |
329.1 g/mol |
IUPAC Name |
2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H11Cl2FO3/c1-20-14-5-9(7-19)12(17)6-15(14)21-8-10-11(16)3-2-4-13(10)18/h2-7H,8H2,1H3 |
InChI Key |
IFBZXMMUYNMCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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